An In-depth Technical Guide to Ethyl 4-methoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 4-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-methoxy-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and applications, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
Ethyl 4-methoxy-1H-indole-2-carboxylate is a substituted indole derivative with the chemical formula C₁₂H₁₃NO₃. Its structure features a methoxy group at the 4-position of the indole ring and an ethyl ester at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Ethyl 4-methoxy-1H-indole-2-carboxylate
| Property | Value | Source |
| CAS Number | 43142-25-2 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| Melting Point | 161.5 °C | [2] |
| Boiling Point (Predicted) | 380.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 2.353 | [1] |
| Appearance | Off-white to light brown crystalline powder or colorless crystal | [3] |
Synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate
The primary and most versatile method for the synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a robust method for forming the indole ring system.[4] The reaction proceeds through several key steps:
-
Formation of Phenylhydrazone: The synthesis begins with the reaction of 3-methoxyphenylhydrazine with an α-ketoester, typically ethyl pyruvate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable indole ring.
Detailed Experimental Protocol
This protocol is a representative example of the Fischer indole synthesis adapted for the preparation of Ethyl 4-methoxy-1H-indole-2-carboxylate.
Materials:
-
3-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid (or other acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 3-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting phenylhydrazone may precipitate and can be collected by filtration.
-
-
Cyclization:
-
To the crude phenylhydrazone, add a suitable acidic catalyst. A mixture of ethanol and concentrated sulfuric acid is commonly used.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the specific conditions and can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Ethyl 4-methoxy-1H-indole-2-carboxylate.
-
Spectroscopic Characterization
The structure of Ethyl 4-methoxy-1H-indole-2-carboxylate is confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of closely related structures.
Table 2: Predicted Spectroscopic Data for Ethyl 4-methoxy-1H-indole-2-carboxylate
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm), a singlet for the methoxy group protons (around 3.9 ppm), aromatic protons on the indole ring (in the range of 6.5-7.5 ppm), and a broad singlet for the N-H proton (above 8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 162 ppm), aromatic carbons (between 100-155 ppm), the methoxy carbon (around 55 ppm), and the ethyl group carbons (around 61 and 14 ppm). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), C-O stretching of the ester and ether (in the range of 1000-1300 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 219, corresponding to the molecular weight of the compound. |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[6] The specific substitution pattern of Ethyl 4-methoxy-1H-indole-2-carboxylate makes it a valuable starting material for the synthesis of various biologically active molecules.
A Versatile Building Block
4-Methoxyindole derivatives are utilized in the synthesis of compounds targeting a range of biological pathways.[3][7] The presence of the methoxy group at the 4-position can influence the electronic properties of the indole ring, potentially enhancing binding affinity to specific receptors. The ethyl ester at the 2-position provides a convenient handle for further chemical modifications, such as amidation or reduction, to generate diverse libraries of compounds for screening.
"Synthetic Utility in Drug Discovery"
Relevance to Specific Therapeutic Areas
While direct clinical applications of Ethyl 4-methoxy-1H-indole-2-carboxylate are not documented, its structural motifs are present in compounds investigated for various therapeutic indications, including:
-
Neuropharmacology: The 4-methoxyindole scaffold is a key component in the design of ligands for serotonin and melatonin receptors, suggesting its potential use in developing treatments for neurological and psychiatric disorders.[7]
-
Oncology: Indole derivatives are a well-established class of anticancer agents. The ability to functionalize the indole-2-carboxylate core allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors and other anti-proliferative agents.[8]
-
Infectious Diseases: The indole nucleus is found in various natural and synthetic compounds with antimicrobial and antiviral activities. Ethyl 4-methoxy-1H-indole-2-carboxylate can serve as a starting point for the synthesis of novel anti-infective agents.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]
Hazard Statements for Related Compounds (for reference):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Conclusion
Ethyl 4-methoxy-1H-indole-2-carboxylate is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds with diverse biological activities. Further research into the applications of this compound and its derivatives is warranted and holds promise for advancements in drug discovery and materials science.
References
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Chemsrc. (2025, August 25). Ethyl 4-methoxy-1H-indole-2-carboxylate | CAS#:43142-25-2. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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MDPI. (n.d.). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]
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MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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SIELC Technologies. (2018, May 17). Ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Retrieved from [Link]
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Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from [Link]
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MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
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